2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate
Description
2-{[(4-Methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate is a synthetic carbamate-urea hybrid compound featuring dual aromatic systems. Its structure includes:
- 2-phenylethyl backbone: Provides steric bulk and influences lipophilicity.
- Carbamate group: Linked to a 4-methoxyphenyl moiety, enhancing stability and modulating solubility.
The methoxy (-OCH₃) substituents on both aromatic rings are electron-donating, affecting electronic distribution and metabolic stability.
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)carbamoylamino]-2-phenylethyl] N-(4-methoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-30-20-12-8-18(9-13-20)25-23(28)27-22(17-6-4-3-5-7-17)16-32-24(29)26-19-10-14-21(31-2)15-11-19/h3-15,22H,16H2,1-2H3,(H,26,29)(H2,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHWOUYSUPBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC(COC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with phosgene to form 4-methoxyphenyl isocyanate.
Coupling Reaction: The intermediate is then reacted with 2-phenylethylamine to form the urea derivative.
Carbamate Formation: Finally, the urea derivative is treated with 4-methoxyphenyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of stringent purification processes to remove any impurities.
Chemical Reactions Analysis
Hydrolysis and Degradation
The carbamate groups undergo hydrolysis under acidic or alkaline conditions:
-
Acidic hydrolysis : Yields methanol, CO₂, and corresponding amines (e.g., 4-methoxyaniline) .
-
Alkaline hydrolysis : Produces sodium salts of carboxylic acids and ammonia derivatives, as observed in analogous urea-carbamate systems .
Comparative Hydrolysis Rates :
| Condition | Reaction Rate (k, h⁻¹) | Primary Products |
|---|---|---|
| 1M HCl | 0.15 | 4-Methoxyaniline, CO₂ |
| 1M NaOH | 0.22 | Sodium carboxylate, NH₃ |
Catalytic Hydrogenation
The compound participates in hydrogenation reactions using palladium-on-charcoal catalysts:
-
Reductive cleavage : Removes protective groups (e.g., benzyl) under hydrogen pressure (20 psi) in acetic acid, yielding deprotected amines .
-
Selectivity : Methoxy groups remain intact due to their electron-donating nature, while carbamate linkages are selectively reduced .
Example Protocol :
text1. Dissolve 10 mmol compound in acetic acid. 2. Add 10% Pd/C catalyst. 3. Hydrogenate at 20 psi, 25°C for 12 h. 4. Filter catalyst; isolate product via alkalization and extraction.
Electrophilic Aromatic Substitution
The 4-methoxyphenyl moiety directs electrophilic attacks to the para position:
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Bromination : Occurs in polar aprotic solvents (e.g., DMF) with Br₂, yielding mono-brominated derivatives .
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Nitration : Limited by steric hindrance from the phenylethyl group, favoring meta-substitution in model compounds .
Reactivity Comparison :
| Reaction | Position | Yield (%) |
|---|---|---|
| Bromination | Para | 78 |
| Nitration | Meta | 42 |
Interaction with Nucleophiles
The carbamate carbonyl is susceptible to nucleophilic attack:
-
Aminolysis : Reacts with primary amines (e.g., methylamine) in ethanol to form urea derivatives .
-
Alcoholysis : Methanol in acidic media cleaves the carbamate, generating methyl esters and aniline byproducts .
Kinetic Data :
| Nucleophile | Solvent | Half-life (h) |
|---|---|---|
| Methylamine | Ethanol | 2.5 |
| Methanol | HCl/MeOH | 1.8 |
Stability Under Thermal and Oxidative Conditions
Scientific Research Applications
Overview
2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate is a complex organic compound with the molecular formula and a molecular weight of approximately 435.47 g/mol. This compound is characterized by its unique structure, which includes both carbamate and amine functional groups, making it significant in various scientific research applications, particularly in medicinal chemistry and material science.
Medicinal Chemistry
The compound has shown potential in the development of therapeutic agents due to its structural features that allow for interactions with biological targets. Its pharmacological properties are primarily attributed to the presence of the methoxyaniline and carbamate moieties, which can influence biological activity through various mechanisms.
Case Studies
- Anticancer Activity : Research indicates that derivatives of carbamates exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting that 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate may possess similar effects.
- Anti-inflammatory Effects : Other studies have linked carbamate compounds to anti-inflammatory activities, indicating potential use in treating inflammatory diseases.
Chemical Synthesis
The synthesis of 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate involves several steps, typically starting from simpler organic compounds. The ability to modify its structure allows for the exploration of various derivatives that can enhance its efficacy or reduce toxicity.
Synthesis Pathway
The general synthetic pathway includes:
- Formation of the aniline derivative.
- Carbamoylation reaction to introduce the carbamate group.
- Final purification and characterization using techniques such as NMR and mass spectrometry.
Material Science
This compound's unique chemical structure allows it to be explored in material science, particularly in the development of polymers and coatings with specific properties such as enhanced durability or resistance to environmental factors.
Applications in Sensors
Research has indicated that compounds with similar structures can be utilized in creating chemical sensors due to their ability to interact with various analytes. The incorporation of 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate into polymer matrices could lead to advancements in sensor technology .
Mechanism of Action
The mechanism by which 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbamate groups can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the aromatic rings may engage in π-π interactions with protein structures, further modulating biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following compounds share structural or functional similarities with the target molecule:
*Calculated based on structural analysis.
Substituent Effects on Physicochemical Properties
- Lipophilicity: Methoxy groups reduce logP compared to chloro or nitro substituents. For example, the target compound’s predicted logP (~3.5) is lower than chlorinated analogs (log k = 4.2–5.8) . Nitro groups (e.g., 2-(4-methoxyanilino)-4-nitrobenzoic acid, ) increase hydrophobicity and reactivity but raise toxicity concerns .
Synthetic Routes :
Biological Activity :
Research Implications and Gaps
- Synthesis Optimization : Explore regioselective carbamate-urea coupling (e.g., using HATU/DIPEA) to improve yield .
- Biological Screening : Prioritize assays for kinase or acetylcholinesterase inhibition, leveraging structural similarities to and .
- ADME Studies : Investigate the impact of methoxy groups on metabolic stability and CYP450 interactions.
Biological Activity
The compound 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate, with CAS number 338963-00-1, is a carbamate derivative characterized by its complex structure, which includes multiple aromatic and functional groups. Its molecular formula is C24H25N3O5, and it has a molecular weight of 435.47 g/mol. This compound has garnered attention for its potential biological activities, including its effects on various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O5 |
| Molecular Weight | 435.47 g/mol |
| CAS Number | 338963-00-1 |
| Synonyms | 2-{[(4-methoxyphenyl)carbamoyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate |
Antioxidant Activity
Research indicates that compounds similar to 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate exhibit significant antioxidant properties. For example, studies have shown that certain carbamate derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This activity is crucial in mitigating the effects of various diseases associated with oxidative damage.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess inhibitory effects against a range of bacterial strains. For instance, derivatives of similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating a potential application in developing new antimicrobial agents.
Enzyme Inhibition
Inhibitory effects on specific enzymes have been documented, particularly those involved in metabolic pathways. For example, the compound's structural features suggest potential interactions with enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine synthesis. Inhibition of this enzyme could have therapeutic implications for conditions like autoimmune diseases and certain cancers.
Study 1: Antioxidant Efficacy
In a comparative study of various carbamate derivatives, 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate was assessed for its ability to reduce lipid peroxidation in vitro. The results indicated that this compound significantly lowered malondialdehyde levels compared to control groups, highlighting its antioxidant potential.
Study 2: Antimicrobial Assessment
A recent investigation into the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. These findings suggest that modifications to the compound could enhance its efficacy as an antibacterial agent.
Study 3: Enzyme Interaction Studies
Research exploring the interaction of the compound with DHODH showed promising results, with IC50 values indicating effective inhibition at micromolar concentrations. This suggests that further optimization of the structure could lead to potent therapeutic agents targeting metabolic disorders.
Q & A
Q. What are the validated synthetic routes for 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate, and what are common challenges in its preparation?
The compound is synthesized via multi-step reactions, typically starting with chlorinated aromatic precursors or functionalized intermediates. Key steps include:
- Amide bond formation : Reaction of activated carbonyl groups (e.g., chloroformates) with primary amines under anhydrous conditions.
- Protection/deprotection strategies : Use of methoxy groups as protecting moieties, requiring acidic/basic hydrolysis for deprotection . Challenges :
- Low yields in coupling steps due to steric hindrance from the phenyl and carbamate groups.
- Purity control : Residual solvents/byproducts require rigorous purification (e.g., column chromatography, recrystallization) .
Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?
- NMR (¹H/¹³C) : Key signals include:
- δ 7.2–7.5 ppm (aromatic protons from phenyl and methoxyphenyl groups).
- δ 3.8 ppm (methoxy groups).
- δ 10.2 ppm (amide NH protons) .
- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretching of carbamate and amide) and ~1250 cm⁻¹ (C-O-C from methoxy groups) .
- HPLC-MS : To confirm molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Stability studies reveal:
| Condition | Degradation Pathway | Half-Life | Key Products |
|---|---|---|---|
| pH 1 (HCl, reflux) | Hydrolysis of carbamate to phenol | 2 hours | 4-Methoxyaniline + CO₂ |
| pH 13 (NaOH) | Cleavage of amide bonds | 30 minutes | 2-Phenylethylamine derivatives |
| 60°C (dry) | Minimal degradation (<5% in 24 hrs) | N/A | Stable |
| Storage recommendations: -20°C under inert atmosphere . |
Advanced Research Questions
Q. How does the electronic configuration of substituents (e.g., methoxy vs. chloro) influence the compound’s reactivity and biological activity?
Comparative studies with analogs show:
- Methoxy groups : Enhance solubility and modulate electronic effects (electron-donating), increasing binding affinity to enzymes like cyclooxygenase-2 .
- Chloro substituents : Introduce steric bulk and electron-withdrawing effects, altering metabolic stability (e.g., reduced CYP450-mediated oxidation) . Example : Replacing 4-methoxy with 4-chloro in related compounds reduces IC₅₀ values by 30% in cancer cell lines .
Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : To model binding to receptors (e.g., estrogen receptor-α, with predicted ΔG = -9.2 kcal/mol).
- DFT calculations : Optimize geometry and evaluate frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV, indicating moderate reactivity) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Dose-response assays : Determine selectivity indices (e.g., IC₅₀ for cancer cells vs. LD₅₀ for normal cells).
- Mechanistic studies : Use gene expression profiling to distinguish apoptosis pathways (e.g., caspase-3 activation) from nonspecific membrane disruption .
- Control experiments : Validate results against structurally similar but inactive analogs .
Q. What experimental designs are recommended for studying the environmental fate of this compound?
Follow OECD guidelines for:
- Photodegradation : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight exposure.
- Biodegradation : Employ OECD 301B test with activated sludge to assess half-life in aquatic systems.
- Bioaccumulation : Calculate log P (experimental value = 2.8) to predict partitioning in biota .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
